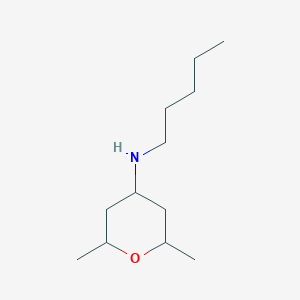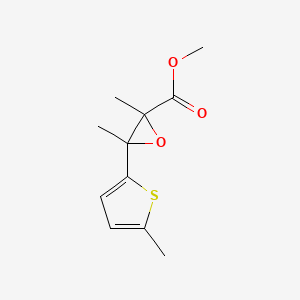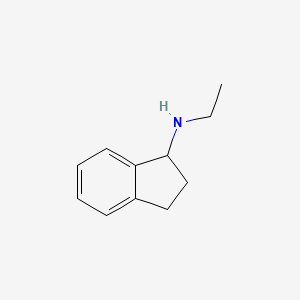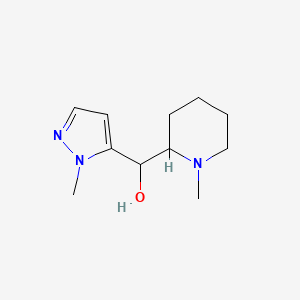
(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol is a chemical compound that features a pyrazole ring and a piperidine ring connected through a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with 1-methylpiperidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- (1-Methyl-1H-pyrazol-4-yl)(1-methylpiperidin-2-yl)methanol
- (1-Methyl-1H-pyrazol-3-yl)(1-methylpiperidin-2-yl)methanol
Comparison:
- Structural Differences: The position of the substituents on the pyrazole ring can significantly affect the chemical and biological properties of the compounds.
- Unique Features: (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol may exhibit unique reactivity and biological activity due to the specific arrangement of its functional groups.
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
(1-methylpiperidin-2-yl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C11H19N3O/c1-13-8-4-3-5-9(13)11(15)10-6-7-12-14(10)2/h6-7,9,11,15H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
WSBBBVVQCQVRIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1C(C2=CC=NN2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



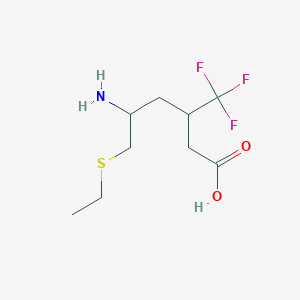

![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
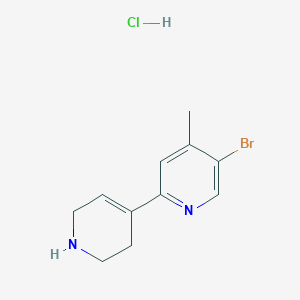
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
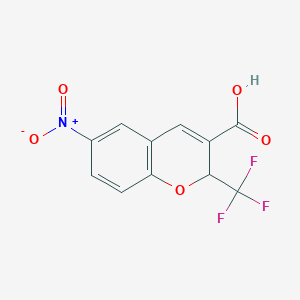
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
